

Spectrophotometric Analysis of Levosulpiride: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Levosulpiride*

Cat. No.: *B1682626*

[Get Quote](#)

Introduction

Levosulpiride, the levo-isomer of sulpiride, is a substituted benzamide derivative with antipsychotic, antidepressant, and prokinetic properties. It selectively antagonizes dopamine D2 receptors. Accurate and precise analytical methods are crucial for the quality control of **Levosulpiride** in bulk drug and pharmaceutical formulations. This document provides detailed application notes and protocols for the determination of **Levosulpiride** using various spectrophotometric methods, offering simple, cost-effective, and rapid alternatives to chromatographic techniques.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for different spectrophotometric methods used for the determination of **Levosulpiride**.

Method	Solvent/ Medium	λ_{max} (nm)	Linearity Range ($\mu\text{g/mL}$)	Correlation Coefficient (r^2)	LOD ($\mu\text{g/mL}$)	LOQ ($\mu\text{g/mL}$)	% Recovery
UV Spectrophotometry	0.1 N HCl	288.1	6 - 36	0.999	-	-	98.00 - 102.00
0.1 M HCl	291.5	10 - 50	-	-	-	< 2% RSD	
pH 6.8 Phosphate Buffer	291.2	10 - 100	0.999	1.27	3.86	100.15	
Methanol	-	1 - 20	-	-	-	-	
Area Under Curve (AUC)	Methanol	284 - 294	5 - 25	0.999	-	-	-
Difference Spectrophotometry	0.01 N NaOH vs 0.01 N HCl	227 (maxima) , 246 (minima)	5 - 25	0.999	-	-	-

Data compiled from multiple sources.^{[1][2][3][4][5]} Dashes indicate data not provided in the cited sources.

Experimental Protocols

Method 1: UV Spectrophotometry in 0.1 N HCl

This method relies on the direct measurement of **Levosulpiride**'s absorbance in an acidic medium.

1. Reagents and Materials:

- **Levosulpiride** reference standard
- Hydrochloric acid (HCl), analytical reagent grade
- Distilled or deionized water
- Volumetric flasks
- Pipettes
- UV-Visible Spectrophotometer

2. Preparation of 0.1 N HCl:

- Carefully add 8.3 mL of concentrated HCl to approximately 500 mL of distilled water in a 1000 mL volumetric flask.
- Mix well and make up the volume to the mark with distilled water.

3. Preparation of Standard Stock Solution (100 µg/mL):

- Accurately weigh 10 mg of **Levosulpiride** reference standard and transfer it to a 100 mL volumetric flask.
- Dissolve the standard in a small amount of 0.1 N HCl and then make up the volume to the mark with 0.1 N HCl.

4. Preparation of Working Standard Solutions:

- From the stock solution, pipette appropriate volumes into a series of 10 mL volumetric flasks.
- Dilute with 0.1 N HCl to obtain final concentrations in the range of 6-36 µg/mL.

5. Sample Preparation (from tablets):

- Weigh and finely powder 20 tablets.

- Accurately weigh a quantity of the powder equivalent to 10 mg of **Levosulpiride** and transfer it to a 100 mL volumetric flask.
- Add about 70 mL of 0.1 N HCl and sonicate for 15 minutes to ensure complete dissolution.
- Make up the volume to the mark with 0.1 N HCl and filter the solution through a Whatman filter paper.
- Dilute the filtrate with 0.1 N HCl to obtain a final concentration within the linearity range.

6. Spectrophotometric Measurement:

- Scan the prepared standard solutions from 200-400 nm to determine the wavelength of maximum absorbance (λ_{max}), which should be approximately 288.1 nm.
- Measure the absorbance of the standard and sample solutions at the determined λ_{max} against 0.1 N HCl as a blank.
- Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.
- Determine the concentration of **Levosulpiride** in the sample solution from the calibration curve.

Method 2: UV Spectrophotometry in pH 6.8 Phosphate Buffer

This method utilizes a phosphate buffer to maintain a constant pH for reproducible measurements.

1. Reagents and Materials:

- **Levosulpiride** reference standard
- Potassium dihydrogen phosphate (KH_2PO_4)
- Sodium hydroxide (NaOH)

- Distilled or deionized water
- Volumetric flasks
- Pipettes
- UV-Visible Spectrophotometer
- pH meter

2. Preparation of pH 6.8 Phosphate Buffer:

- Dissolve 27.22 g of KH_2PO_4 in distilled water and make up the volume to 1000 mL.
- Dissolve 4 g of NaOH in distilled water and make up the volume to 1000 mL to get a 0.1 N NaOH solution.
- Take 50 mL of the KH_2PO_4 solution and add approximately 22.4 mL of 0.1 N NaOH solution. Adjust the pH to 6.8 using a pH meter.

3. Preparation of Standard and Sample Solutions:

- Follow the procedures outlined in Method 1 (steps 3-5), using pH 6.8 phosphate buffer as the solvent instead of 0.1 N HCl. The linearity range for this method is 10-100 $\mu\text{g/mL}$.

4. Spectrophotometric Measurement:

- Determine the λ_{max} by scanning a standard solution, which is expected to be around 291.2 nm.
- Measure the absorbance of the standards and samples at this wavelength against the pH 6.8 phosphate buffer as a blank.
- Calculate the concentration of **Levosulpiride** as described in Method 1.

Method 3: Difference Spectrophotometry

This technique is based on the principle that **Levosulpiride** exhibits different spectral characteristics in acidic and basic media.

1. Reagents and Materials:

- **Levosulpiride** reference standard
- Sodium hydroxide (NaOH)
- Hydrochloric acid (HCl)
- Methanol, analytical reagent grade
- Distilled or deionized water
- Volumetric flasks
- Pipettes
- UV-Visible Spectrophotometer (double beam)

2. Preparation of Reagents:

- Prepare 0.01 N NaOH and 0.01 N HCl solutions.
- Prepare a stock solution of **Levosulpiride** (1000 µg/mL) by dissolving 10 mg in 10 mL of methanol.

3. Preparation of Working Solutions:

- From the stock solution, prepare working standards in the range of 5-25 µg/mL by diluting with both 0.01 N NaOH and 0.01 N HCl separately in 25 mL volumetric flasks.

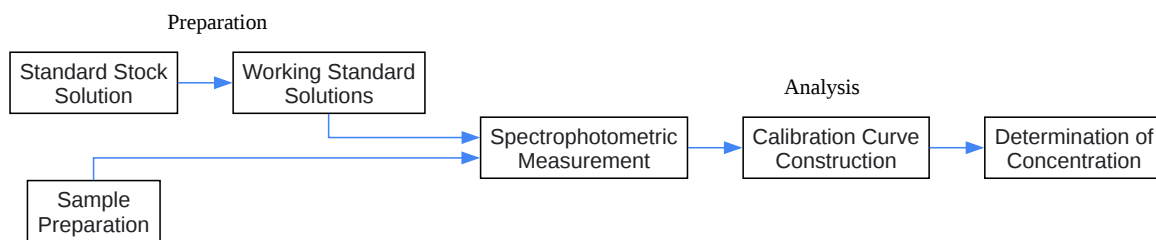
4. Sample Preparation:

- Prepare a methanolic extract of the tablet powder as described in Method 1 (step 5).
- Dilute this extract with 0.01 N NaOH and 0.01 N HCl to obtain the same final concentration for both solutions, falling within the linearity range.

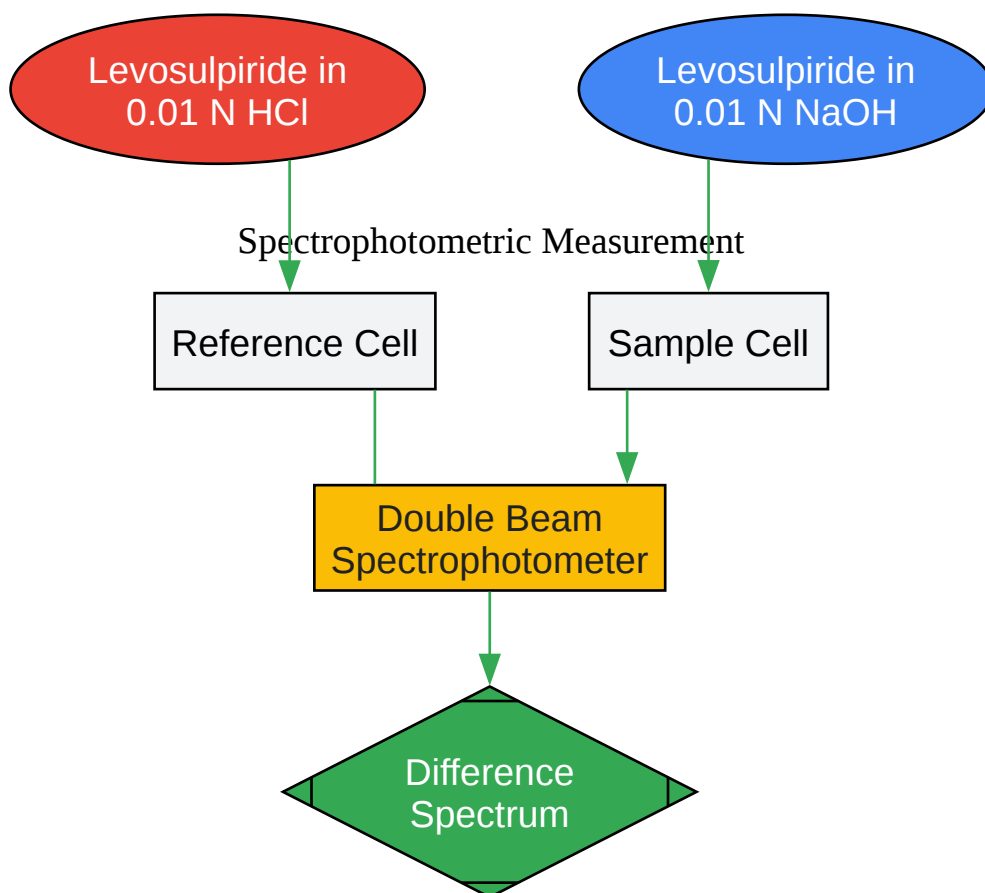
5. Spectrophotometric Measurement:

- Set the spectrophotometer to difference mode.
- Place the **Levosulpiride** solution in 0.01 N HCl in the reference cell and the **Levosulpiride** solution of the same concentration in 0.01 N NaOH in the sample cell.
- Record the difference spectrum.
- The difference spectrum will show a maximum at approximately 227 nm and a minimum at 246 nm.
- The amplitude (difference in absorbance between the maximum and minimum) is proportional to the concentration of **Levosulpiride**.
- Construct a calibration curve by plotting the amplitude versus the concentration of the standard solutions.
- Determine the concentration of **Levosulpiride** in the sample from the calibration curve.

Visualizations



Solution Preparation



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. sphinxsai.com [sphinxsai.com]
- 2. oaji.net [oaji.net]
- 3. researchgate.net [researchgate.net]
- 4. A validated UV-Visible Spectrophotometric method for Levosulpiride in bulk and Pharmaceutical formulation - Int J Pharm Chem Anal [ijpca.org]
- 5. ajrconline.org [ajrconline.org]
- To cite this document: BenchChem. [Spectrophotometric Analysis of Levosulpiride: A Detailed Application Note and Protocol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682626#spectrophotometric-methods-for-levosulpiride-determination]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com